molecular formula C9H6BrClN2 B1278183 6-Bromo-4-chloro-2-methylquinazoline CAS No. 351426-04-5

6-Bromo-4-chloro-2-methylquinazoline

Cat. No. B1278183
M. Wt: 257.51 g/mol
InChI Key: RKYJNZAWEQIQOF-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-2-methylquinazoline is a compound that is structurally related to various quinazoline derivatives that have been synthesized and studied for their potential biological activities. Quinazoline derivatives are known for their wide range of pharmacological properties, including their role as tyrosine kinase inhibitors, which are significant in cancer treatment due to their ability to inhibit the epidermal growth factor receptor (EGFR) . The synthesis and study of such compounds are crucial for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the Knorr synthesis, which is a condensation reaction between β-keto esters and anilines, followed by cyclization . This method has been utilized to prepare various substituted quinazolines, including those with bromo and chloro substituents. For instance, the synthesis of 6-bromo-2-chloro-4-methylquinoline was achieved in a three-step process with an overall yield of 48% from 4-bromoaniline . Similarly, bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, was synthesized from 2-amino-5-methylbenzoic acid through a series of reactions including bromination with N-bromosuccinimide .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilized by hydrogen bonds and π-stacking interactions . These structural analyses are essential for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including bromination, cyclization, and interactions with nucleophilic reagents. The bromination of 2,3-tetramethylene-3,4-dihydroquinazoline, for example, can lead to different products depending on the reagents' ratio . Additionally, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione was obtained from a reaction with chlorosulfonic acid, and its interaction with nucleophiles resulted in a range of substituted quinazoline diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their substituents. These properties are crucial for the compound's biological activity and pharmacokinetics. The introduction of halogen atoms, like bromine and chlorine, can significantly affect these properties and, consequently, the compound's reactivity and interaction with biological targets 10.

Scientific Research Applications

  • Synthesis Methods :

    • 6-Bromo-4-chloro-2-methylquinazoline has been synthesized through various methods, such as the Knorr synthesis, which involves condensation and cyclization steps (Wlodarczyk et al., 2011).
    • Other synthetic approaches include direct halogenation and the formation of Schiff base derivatives (Sayyed et al., 2006).
  • Biological Activity :

    • Quinazoline derivatives, including those with a 6-Bromo-4-chloro-2-methylquinazoline structure, have demonstrated various biological activities. These activities include antimicrobial, analgesic, anti-inflammatory, and antihelmintic effects (Sahu et al., 2008).
    • Some compounds based on this quinazoline structure have been investigated for their potential as hypotensive agents, showing varying degrees of blood pressure-lowering activity (Kumar et al., 2003).
  • Anticancer Potential :

    • Specific derivatives of 6-Bromo-4-chloro-2-methylquinazoline have been explored for their anticancer properties. Some of these compounds have shown potential as apoptosis inducers and possess high blood-brain barrier penetration, making them candidates for anticancer therapy (Sirisoma et al., 2009).
  • Antimicrobial and Antimalarial Agents :

    • Quinazoline derivatives, including 6-Bromo-4-chloro-2-methylquinazoline, have been designed and synthesized with antimicrobial and antimalarial activities. These compounds were effective against various microorganisms and Plasmodium falciparum (Parthasaradhi et al., 2015).
  • Chemical Structure and Analysis :

    • Studies have been conducted to analyze the crystal structure and molecular interactions of new quinazoline derivatives, providing insights into their chemical properties and potential applications (Ouerghi et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause respiratory irritation, and may cause skin or eye irritation . The hazard statements associated with the compound include H302, H313, H315, H319, H320, H335 .

properties

IUPAC Name

6-bromo-4-chloro-2-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYJNZAWEQIQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444460
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloro-2-methylquinazoline

CAS RN

351426-04-5
Record name 6-Bromo-4-chloro-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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